4-bromo-3-(sec-butoxymethyl)-1-ethyl-1H-pyrazole
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Overview
Description
4-bromo-3-(sec-butoxymethyl)-1-ethyl-1H-pyrazole is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a bromine atom at position 4, a sec-butoxymethyl group at position 3, and an ethyl group at position 1.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-3-(sec-butoxymethyl)-1-ethyl-1H-pyrazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the bromine atom: Bromination of the pyrazole ring can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Attachment of the sec-butoxymethyl group: This step involves the alkylation of the pyrazole ring with sec-butyl bromide in the presence of a base such as potassium carbonate.
Introduction of the ethyl group: The final step involves the alkylation of the nitrogen atom at position 1 with ethyl iodide in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the same steps as described above, but with optimized reaction conditions and catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl and sec-butoxymethyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide, potassium cyanide in ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding hydrogenated compound.
Substitution: Formation of azides or nitriles.
Scientific Research Applications
4-bromo-3-(sec-butoxymethyl)-1-ethyl-1H-pyrazole has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for the synthesis of new therapeutic agents.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4-bromo-3-(sec-butoxymethyl)-1-ethyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-3-(sec-butoxymethyl)-1-methyl-1H-pyrazole
- 4-bromo-3-(sec-butoxymethyl)-1-(2,2-difluoroethyl)-1H-pyrazole
- 4-bromo-3-(sec-butoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole
Uniqueness
4-bromo-3-(sec-butoxymethyl)-1-ethyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group at position 1 and the sec-butoxymethyl group at position 3 differentiates it from other similar compounds, potentially leading to unique reactivity and biological activity.
Properties
IUPAC Name |
4-bromo-3-(butan-2-yloxymethyl)-1-ethylpyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17BrN2O/c1-4-8(3)14-7-10-9(11)6-13(5-2)12-10/h6,8H,4-5,7H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFVLRJBLUCOBRG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OCC1=NN(C=C1Br)CC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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